N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]propanamide
Description
N-[4-(dimethylamino)phenylmethyl]propanamide is a synthetic compound featuring a quinolinyl core substituted with a hydroxy group at position 8, a dimethylaminophenyl moiety at position 7, and a propanamide side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in targeting metal-binding proteins or enzymes due to the 8-hydroxyquinoline scaffold’s chelating capabilities .
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-18(25)23-19(15-7-10-16(11-8-15)24(2)3)17-12-9-14-6-5-13-22-20(14)21(17)26/h5-13,19,26H,4H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCJYBMQWMFFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-[4-(dimethylamino)phenylmethyl]propanamide features a complex structure that includes a dimethylamino group, a phenyl ring, and a quinoline derivative. Its molecular formula is C₁₈H₁₈N₂O₂, and it has a molecular weight of 298.35 g/mol.
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in tumor progression and cell cycle regulation.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cell lines, particularly through the activation of caspases and modulation of Bcl-2 family proteins.
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of N-[4-(dimethylamino)phenylmethyl]propanamide in various in vitro and in vivo models:
- Antitumor Activity : In vitro studies demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to G1 phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent.
- In Vivo Efficacy : In xenograft models using mice, administration of N-[4-(dimethylamino)phenylmethyl]propanamide resulted in significant tumor regression compared to control groups.
Table: Summary of Biological Activities
Case Study 1: Breast Cancer Model
In a study conducted on MCF-7 breast cancer cells, treatment with N-[4-(dimethylamino)phenylmethyl]propanamide resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of p21 and downregulation of cyclin D1, leading to G1 arrest.
Case Study 2: Colon Cancer Xenograft
A xenograft model involving colon cancer cells showed that daily administration of the compound led to a 60% reduction in tumor volume after four weeks compared to untreated controls. Histological analysis confirmed increased apoptosis within the tumors.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the phenyl ring, quinoline core modifications, or side-chain variations.
Substituent Variations on the Phenyl Ring
- N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide (CAS 333445-77-5) Key Difference: Incorporates a chlorine atom at position 5 of the quinoline ring and a 2-methylpropanamide side chain. However, this may reduce solubility compared to the non-chlorinated parent compound . Molecular Weight: 397.90 vs. 379.45 (parent compound, inferred from analogs).
- N-[(4-Chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide Key Difference: Replaces the dimethylaminophenyl group with a 4-chlorophenyl moiety. Impact: The electron-withdrawing chlorine substituent diminishes the electron-donating capacity of the phenyl ring, altering interactions with biological targets. This analog may exhibit reduced cellular permeability compared to the dimethylamino-substituted compound .
Side-Chain Modifications
- N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8) Key Difference: Replaces the quinoline core with a piperidinyl group and introduces a methoxymethyl side chain. This compound is classified as a pharmaceutical intermediate, suggesting utility in synthesizing more complex molecules .
- N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide (CAS 332173-87-2) Key Difference: Lacks the dimethylamino group on the phenyl ring and includes a 2-methylpropanamide chain. Impact: The absence of the dimethylamino group reduces solubility in polar solvents and may hinder blood-brain barrier penetration compared to the dimethylamino-substituted analog .
Data Table: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Notes |
|---|---|---|---|---|
| N-[4-(dimethylamino)phenylmethyl]propanamide | C₂₁H₂₃N₃O₂ (inferred) | ~379.45 | 8-hydroxyquinoline, dimethylaminophenyl | Metal chelation, enzyme inhibition |
| N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide | C₂₂H₂₄ClN₃O₂ | 397.90 | 5-Cl, 2-methylpropanamide | Enhanced binding affinity, reduced solubility |
| N-[(4-Chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide | C₁₉H₁₇ClN₂O₂ | ~348.81 | 4-Cl, propanamide | Lower permeability, altered target interactions |
| N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide | C₂₀H₂₀N₂O₂ | ~336.39 | Phenyl, 2-methylpropanamide | Reduced solubility vs. dimethylamino analog |
Research Findings and Implications
- Metal Chelation: The 8-hydroxyquinoline moiety in the parent compound enables chelation of divalent metals (e.g., Fe²⁺, Cu²⁺), a property diminished in analogs lacking this group (e.g., piperidinyl derivatives) .
- Solubility and Bioavailability: The dimethylamino group enhances aqueous solubility compared to chlorinated or non-polar analogs, suggesting superior pharmacokinetics .
- Structural-Activity Relationships (SAR): Chlorine substitution on the quinoline core (CAS 333445-77-5) improves target affinity but may increase toxicity risks, necessitating further toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
